Cas no 84478-76-2 (1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene)

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a halogenated nitroaromatic compound with a molecular formula of C₇H₅ClFNO₃. This intermediate is notable for its electron-deficient aromatic ring, making it valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions and cross-coupling processes. The presence of chloro, fluoro, methoxy, and nitro substituents offers regioselective reactivity, enabling precise functionalization for pharmaceutical and agrochemical applications. Its stability under standard conditions and high purity make it suitable for use in multi-step synthesis. The compound is commonly employed in the development of active pharmaceutical ingredients (APIs) and specialty chemicals, where controlled substitution patterns are critical. Proper handling is advised due to its potential reactivity.
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene structure
84478-76-2 structure
Product Name:1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
CAS No:84478-76-2
MF:C7H5ClFNO3
MW:205.570904493332
MDL:MFCD03425810
CID:720229
PubChem ID:2779295
Update Time:2025-06-13

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
    • 2-Chloro-4-fluoro-5-nitroanisole
    • Benzene,1-chloro-5-fluoro-2-methoxy-4-nitro-
    • 4-Chloro-2-fluoro-5-methoxy-1-nitrobenzene
    • Benzene, 1-chloro-5-fluoro-2-methoxy-4-nitro-
    • PubChem8453
    • CRONHBXGPYQWHX-UHFFFAOYSA-N
    • SBB065130
    • PC0858
    • CL4109
    • AS04268
    • TRA0069795
    • FCH1321264
    • CM11684
    • 4-chloro-2-fluoro-5-methoxynitrobenzene
    • SY007513
    • AB1004421
    • AB0059009
    • AX8004361
    • 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (ACI)
    • 5-Chloro-1-fluoro-4-methoxy-2-nitrobenzene
    • 7T-0245
    • MFCD03425810
    • AC-19349
    • 1-chloranyl-5-fluoranyl-2-methoxy-4-nitro-benzene
    • AKOS005071185
    • A806867
    • SCHEMBL193774
    • 1-chloro-5-fluoro-2-methoxy-4-nitro-benzene
    • AC-23266
    • EN300-98121
    • 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, AldrichCPR
    • DTXSID7058703
    • CS-0042699
    • DB-023127
    • 84478-76-2
    • MDL: MFCD03425810
    • Inchi: 1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3
    • InChI Key: CRONHBXGPYQWHX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(F)=CC(Cl)=C(OC)C=1)=O

Computed Properties

  • Exact Mass: 204.99400
  • Monoisotopic Mass: 204.994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.453
  • Melting Point: 72-75 °C
  • Boiling Point: 307.9℃ at 760 mmHg
  • Flash Point: 140℃
  • PSA: 55.05000
  • LogP: 2.91910

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Security Information

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Production Method

Production Method 1

Reaction Conditions
Reference
Tetrahydrophthalimides, and their use
, European Patent Organization, , ,

Production Method 2

Reaction Conditions
Reference
4-(2-Fluoro-4-halo-5-substituted phenyl)urazoles and their use
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Nitric acid
2.1 -
3.1 -
Reference
4-(2-Fluoro-4-halo-5-substituted phenyl)urazoles and their use
, European Patent Organization, , ,

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Raw materials

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene Preparation Products

Additional information on 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Introduction to 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS No. 84478-76-2)

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, with the CAS number 84478-76-2, is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which includes a chloro, fluoro, methoxy, and nitro substituent on a benzene ring. The combination of these functional groups imparts specific chemical and physical properties that make it valuable for various applications.

The molecular formula of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is C8H5ClFNO3. Its molecular weight is approximately 209.53 g/mol. The compound is a solid at room temperature and exhibits a pale yellow color. It is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane, ethanol, and acetone. These solubility characteristics are crucial for its use in chemical reactions and formulations.

In the realm of organic synthesis, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene serves as an important intermediate for the synthesis of more complex molecules. The presence of the nitro group makes it an excellent electrophilic aromatic substitution (EAS) substrate, allowing for the introduction of additional functional groups through various chemical transformations. Recent studies have explored its use in the synthesis of novel pharmaceuticals and agrochemicals, highlighting its potential in drug discovery and development.

The reactivity of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene has been extensively studied in the context of its application in materials science. For instance, researchers have investigated its use in the preparation of advanced polymers and coatings. The combination of chlorine and fluorine substituents provides enhanced stability and resistance to environmental factors, making it suitable for applications requiring high durability and performance.

In the pharmaceutical industry, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene has shown promise as a starting material for the synthesis of drugs with diverse therapeutic applications. One notable example is its use in the development of anti-cancer agents. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic activity against various cancer cell lines. The ability to fine-tune the structure through chemical modifications allows for the optimization of pharmacological properties such as selectivity, potency, and bioavailability.

Beyond its direct use in drug synthesis, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene has also found applications in analytical chemistry. Its unique spectral properties make it a useful standard for calibration and quantification in chromatographic and spectroscopic analyses. Researchers have utilized it as a reference compound to ensure the accuracy and reliability of analytical methods used in quality control and research settings.

The environmental impact of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene has been a subject of interest due to its widespread use in industrial processes. Studies have focused on understanding its fate and behavior in environmental systems, including soil, water, and air. While it is generally considered stable under ambient conditions, efforts are ongoing to develop more sustainable synthesis routes that minimize environmental footprint.

In conclusion, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS No. 84478-76-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals alike. Ongoing research continues to uncover new applications and optimize existing ones, ensuring its relevance in the ever-evolving landscape of chemistry and related fields.

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